Home > Products > Screening Compounds P49195 > N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid - 2130958-55-1

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid

Catalog Number: EVT-259461
CAS Number: 2130958-55-1
Molecular Formula: C29H35F3N8O5S
Molecular Weight: 664.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AST2818 mesylate is a novel, orally available, third-generation, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under investigation for the treatment of non-small cell lung cancer (NSCLC). [] It exhibits potent and selective inhibition of EGFR, particularly targeting the EGFR T790M mutation commonly associated with resistance to first- and second-generation EGFR TKIs.

Mechanism of Action

AST2818 mesylate exerts its antitumor activity by irreversibly binding to the EGFR tyrosine kinase domain, including the T790M mutant form. [] This binding inhibits the autophosphorylation of EGFR, thereby blocking downstream signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.

Pharmacokinetics

Studies in healthy volunteers have demonstrated that AST2818 mesylate exhibits favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life. [] Food intake appears to have a minimal impact on the drug's bioavailability. [] Following oral administration, AST2818 undergoes extensive metabolism, primarily via CYP3A4, with AST5902 identified as the major metabolite.

Applications

The primary application of AST2818 mesylate in scientific research is the exploration of its potential as a therapeutic agent for NSCLC, specifically in patients harboring the EGFR T790M mutation. [] Preclinical studies have demonstrated promising antitumor activity of AST2818 against EGFR T790M-positive NSCLC cell lines and xenograft models. [] This has led to the initiation of clinical trials to evaluate the efficacy and safety of AST2818 in patients with advanced NSCLC.

AST5902

Compound Description: AST5902 is a metabolite of AST2818 mesylate. In a pharmacokinetic study of AST2818 tablets, the peak concentration and AUC0-∞ of AST5902 were observed to be 27.4% and 71.4% of those for AST2818, respectively [].

Relevance: As a metabolite of AST2818 mesylate, AST5902 is structurally related, arising from the biotransformation of the parent compound within the body. While the specific structural differences are not outlined in the provided abstract, the metabolic relationship implies significant structural similarities [].

Properties

CAS Number

2130958-55-1

Product Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C29H35F3N8O5S

Molecular Weight

664.7 g/mol

InChI

InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4)

InChI Key

WDPGHXINXNBHAS-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Alflutinib mesylate, AST-2818 mesylate, AST2818; AST-2818; AST 2818;

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.